molecular formula C16H15FN4 B3363143 6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 1016891-05-6

6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No.: B3363143
CAS No.: 1016891-05-6
M. Wt: 282.32 g/mol
InChI Key: CJXYKZNNQVWEDC-UHFFFAOYSA-N
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Description

6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile is a chemical compound with the molecular formula C16H15FN4. It is known for its applications in various fields of scientific research, particularly in medicinal chemistry. The compound features a pyridine ring substituted with a piperazine moiety and a fluorophenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting 4-fluoroaniline with ethylene glycol in the presence of a catalyst.

    Substitution Reaction: The synthesized piperazine is then reacted with 3-cyanopyridine under controlled conditions to form the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Reactors: Using batch reactors to control the reaction parameters such as temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile has a wide range of applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of various pharmaceutical compounds.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Research: Utilized in the study of reaction mechanisms and the development of new synthetic methodologies.

    Industrial Applications: Employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    6-[4-(2-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone: Similar structure with a pyridazinone ring instead of a pyridine ring.

    4-(4-Fluorophenyl)piperazine: Lacks the pyridine and carbonitrile groups.

    4-(4-Fluorophenyl)-1-(pyridin-3-yl)piperazine: Similar structure but with different substitution patterns.

Uniqueness

6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorophenyl group, piperazine ring, and pyridine-3-carbonitrile moiety makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4/c17-14-2-4-15(5-3-14)20-7-9-21(10-8-20)16-6-1-13(11-18)12-19-16/h1-6,12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXYKZNNQVWEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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